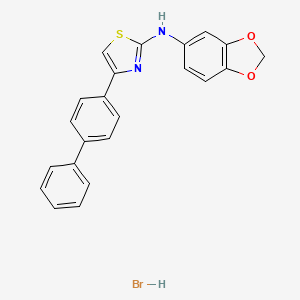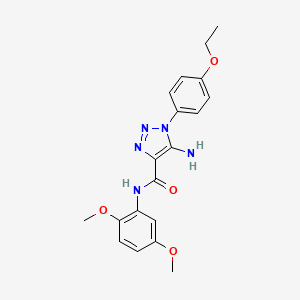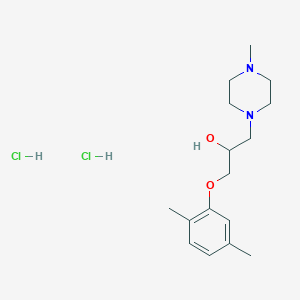![molecular formula C40H24N2O10 B4960009 1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate]](/img/structure/B4960009.png)
1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate], also known as PDI, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PDI is a member of the isoindoline family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate] is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate] has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. By inhibiting HDACs, 1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate] can induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects
1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate] has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate] can induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that 1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate] can reduce tumor growth and improve survival rates in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate] in lab experiments is its unique structure, which allows for efficient charge transport and high electron mobility. Additionally, 1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate] is relatively stable and easy to synthesize, making it a useful tool for researchers. However, one limitation of using 1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate] is its potential toxicity, which could limit its use in certain applications.
Zukünftige Richtungen
There are a variety of future directions for research on 1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate]. One area of interest is in the development of new materials for use in electronics, such as OLEDs and solar cells. Researchers are also interested in exploring the potential anti-cancer properties of 1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate], and developing new drugs and therapies based on its structure. Additionally, there is potential for 1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate] to be used in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
Synthesemethoden
1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate] can be synthesized using a variety of methods, including the reaction of 4-acetylphenyl isocyanate with phthalic anhydride in the presence of a catalyst. This reaction results in the formation of 1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate] as a dark red solid. Other methods of synthesis include the reaction of 4-acetylphenyl isocyanate with phthalic acid in the presence of an acid catalyst, or the reaction of phthalic anhydride with 4-acetylphenyl hydrazine in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate] has been shown to have a variety of potential applications in scientific research. One area of interest is in the development of new materials for use in electronics, such as organic light-emitting diodes (OLEDs) and solar cells. 1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate] has been shown to be an effective electron acceptor in organic photovoltaics, and its unique structure allows for efficient charge transport and high electron mobility.
Another area of interest is in the development of new drugs and therapies for the treatment of cancer and other diseases. 1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate] has been shown to have anti-cancer properties, and its ability to induce apoptosis in cancer cells makes it a promising candidate for further research. Additionally, 1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate] has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a variety of diseases.
Eigenschaften
IUPAC Name |
[4-[2-(4-acetylphenyl)-1,3-dioxoisoindole-5-carbonyl]oxyphenyl] 2-(4-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H24N2O10/c1-21(43)23-3-9-27(10-4-23)41-35(45)31-17-7-25(19-33(31)37(41)47)39(49)51-29-13-15-30(16-14-29)52-40(50)26-8-18-32-34(20-26)38(48)42(36(32)46)28-11-5-24(6-12-28)22(2)44/h3-20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHTVIONDVGILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=C(C=C4)OC(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=C(C=C7)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H24N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzene-1,4-diyl bis[2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate] | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4959935.png)
![ethyl [2,2,2-trifluoro-1-[(4-isopropylphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4959946.png)

![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B4959956.png)
![N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B4959961.png)
![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4959975.png)
![2-fluoro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4959979.png)


![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4959988.png)
![3,3,7,8-tetramethyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4959989.png)
![5-(2,6-dichlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4960001.png)
